Superiority Over Cisplatin in Resistant Ovarian Cancer
In the cisplatin-resistant human NIH:OVCAR-3 ovarian cancer cell line, the racemic mixture DL-3-PtCl2 (Bhpedp) produces cytocidal effects at a concentration of 2.5 µM. This is in direct contrast to cisplatin, which has a reported IC50 of roughly 8.7 µM (2613 ng/mL) in the same OVCAR-3 model, a concentration at which the tumor cells are considered highly resistant [1]. The 3.5-fold higher potency of Bhpedp is coupled with a qualitative shift from a cytostatic to a cytocidal mechanism, making it effective where cisplatin fails [2].
| Evidence Dimension | Cytotoxicity (Potency and Mechanism) in Cisplatin-Resistant Ovarian Cancer |
|---|---|
| Target Compound Data | Cytocidal effect at 2.5 µM (DL-3-PtCl2 racemate) |
| Comparator Or Baseline | Cisplatin; IC50 ≈ 8.7 µM (2,613 ng/mL); cells described as resistant |
| Quantified Difference | ~3.5-fold higher potency; qualitative shift from cytostatic to cytocidal |
| Conditions | Human NIH:OVCAR-3 ovarian cancer cell line; 256-hour incubation for Bhpedp |
Why This Matters
This demonstrates that Bhpedp is not just another platinum analog but a solution for the most clinically relevant form of treatment failure, directly justifying its procurement for cisplatin-resistant cancer models.
- [1] The significance of HERC5, IFIH1, SAMD4, SEMA3A and MCTP1 genes expression in resistance to cytotoxic drugs in ovarian cancer cell lines. Adv Cell Biol. 2021. Table: Summary of cell lines resistance to cisplatin. OVCAR-3 IC50 = 2613 ng/ml. View Source
- [2] Bernhardt G, Gust R, Reile H, vom Orde HD, Müller R, Keller C, Spruss T, Schönenberger H, Burgemeister T, Mannschreck A. [1,2-Bis(2-hydroxyphenyl)ethylenediamine]dichloroplatinum(II), a new compound for the therapy of ovarian cancer. III. Detailed evaluation of the antitumor activity of the enantiomeric complexes on the human NIH:OVCAR-3 ovarian cancer cell line. J Cancer Res Clin Oncol. 1992;118(3):209-215. PMID: 1548286. View Source
